molecular formula C29H42O8 B3343211 Strobosid [German] CAS No. 510-59-8

Strobosid [German]

Cat. No.: B3343211
CAS No.: 510-59-8
M. Wt: 518.6 g/mol
InChI Key: GHONGAPOMUIQRP-UHFFFAOYSA-N
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Description

Strobosid [German] is a chemical compound with the molecular formula C29H42O8 and a molecular weight of 518.6 g/mol. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Strobosid [German] would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Strobosid [German] can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions can vary depending on the desired outcome. Common reagents for oxidation reactions might include oxidizing agents such as potassium permanganate or chromium trioxide. Reduction reactions might use reducing agents such as lithium aluminum hydride or sodium borohydride. Substitution reactions could involve a variety of nucleophiles or electrophiles, depending on the specific functional groups involved.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of Strobosid [German] might produce oxidized derivatives, while reduction could yield reduced forms of the compound. Substitution reactions would result in the formation of new compounds with different functional groups.

Scientific Research Applications

Strobosid [German] has a wide range of applications in scientific research, including:

    Chemistry: It can be used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Medicine: Research into the potential therapeutic uses of Strobosid [German] could explore its efficacy in treating certain medical conditions or its role as a drug candidate.

    Industry: The compound could be used in industrial processes, such as the production of specialized materials or as a component in chemical manufacturing.

Mechanism of Action

The mechanism of action of Strobosid [German] involves its interaction with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways can vary depending on the context of its use. For example, in a biological setting, it might interact with enzymes or receptors to exert its effects. Understanding the detailed mechanism of action would require further research and experimental studies.

Comparison with Similar Compounds

Strobosid [German] can be compared with other similar compounds to highlight its uniqueness. Some similar compounds might include:

    Etoposide: A podophyllotoxin derivative used in cancer treatment.

    Dipyridamole: A compound that inhibits adenosine deaminase and phosphodiesterase.

These compounds share some structural or functional similarities with Strobosid [German], but each has its own unique properties and applications.

Conclusion

Strobosid [German] is a compound with significant potential in various scientific fields Its unique structure and properties make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry

Properties

IUPAC Name

3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42O8/c1-16-26(33)23(31)13-25(36-16)37-19-5-9-28(15-30)18(12-19)3-4-22-21(28)6-8-27(2)20(7-10-29(22,27)34)17-11-24(32)35-14-17/h11,15-16,18-23,25-26,31,33-34H,3-10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHONGAPOMUIQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40965280
Record name 3-[(2,6-Dideoxyhexopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510-59-8
Record name Stroboside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2,6-Dideoxyhexopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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